

Spectroscopic Characterization of 2-Formylisonicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: **2-Formylisonicotinonitrile**

Cat. No.: **B053515**

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Formylisonicotinonitrile** (also known as 4-cyano-2-formylpyridine). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of spectral features, this guide delves into the causal relationships behind the observed data and provides detailed experimental protocols for data acquisition.

Introduction

2-Formylisonicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three reactive functionalities—a pyridine ring, a nitrile group, and an aldehyde group—makes it a versatile building block for the synthesis of a wide array of complex molecules with potential biological activities. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor. This guide serves as a practical resource for understanding and obtaining the key spectroscopic signatures of **2-Formylisonicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2-Formylisonicotinonitrile**, both ^1H and ^{13}C NMR provide unambiguous information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Formylisonicotinonitrile** is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, and one signal in the aldehydic region.

Table 1: Predicted ¹H NMR Spectral Data for **2-Formylisonicotinonitrile** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.1	s	-	H-7 (aldehyde)
~8.9	d	~5.0	H-6
~8.1	s	-	H-3
~7.9	d	~5.0	H-5

Interpretation and Rationale:

- Aldehydic Proton (H-7): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect. This results in a characteristic downfield shift to around 10.1 ppm. The absence of adjacent protons leads to a singlet multiplicity.
- Pyridine Ring Protons (H-3, H-5, H-6): The protons on the pyridine ring experience deshielding due to the ring current effect and the electronegativity of the nitrogen atom.
 - H-6: This proton is ortho to the nitrogen atom, leading to significant deshielding and a downfield shift to approximately 8.9 ppm. It appears as a doublet due to coupling with H-5.
 - H-3: This proton is situated between the formyl and cyano groups, both of which are electron-withdrawing. This environment results in a downfield shift to around 8.1 ppm. It appears as a singlet as it lacks adjacent protons for coupling.
 - H-5: This proton is coupled to H-6, resulting in a doublet at approximately 7.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Formylisonicotinonitrile** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~192	C-7 (aldehyde C=O)
~154	C-6
~152	C-2
~138	C-3
~125	C-5
~118	C-4 (nitrile C≡N)
~116	C≡N

Interpretation and Rationale:

- **Carbonyl Carbon (C-7):** The carbon of the aldehyde group is highly deshielded and appears significantly downfield at around 192 ppm.
- **Pyridine Ring Carbons (C-2, C-3, C-5, C-6):**
 - C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, are deshielded and appear in the range of 152-154 ppm.
 - C-3 and C-5: These carbons are less affected by the nitrogen and resonate at a more upfield region of the aromatic spectrum, around 125-138 ppm.
- **Quaternary Carbons (C-4 and C≡N):** The carbon attached to the nitrile group (C-4) and the nitrile carbon itself (C≡N) are quaternary and typically show weaker signals. They are expected to appear around 118 ppm and 116 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Formylisonicotinonitrile**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (for a 500 MHz Spectrometer):
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).

- Phase correct the spectra.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Formylisonicotinonitrile** will exhibit characteristic absorption bands for the aldehyde, nitrile, and pyridine moieties.

Table 3: Predicted Characteristic IR Absorption Bands for **2-Formylisonicotinonitrile**

Wavenumber (cm^{-1})	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi doublet)
~2230	Strong	$\text{C}\equiv\text{N}$ stretch
~1710	Strong	$\text{C}=\text{O}$ stretch (aldehyde)
~1600, ~1470, ~1430	Medium to Strong	Pyridine ring $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations

Interpretation and Rationale:

- Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring typically appear just above 3000 cm^{-1} .
- Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak bands around 2850 cm^{-1} and 2750 cm^{-1} , known as a Fermi doublet, arising from the stretching of the aldehydic C-H bond.
- Nitrile $\text{C}\equiv\text{N}$ Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a strong, sharp absorption band in the region of 2230 cm^{-1} . The conjugation with the aromatic ring

may slightly lower this frequency.

- Carbonyl C=O Stretch: The stretching vibration of the carbonyl group in the aldehyde is expected to produce a very strong and sharp absorption band around 1710 cm^{-1} .
- Pyridine Ring Vibrations: The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring appear as a series of bands in the $1600\text{-}1430\text{ cm}^{-1}$ region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

- Sample Preparation:
 - Place a small amount of solid **2-Formylisonicotinonitrile** onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
 - Bring the sample into firm contact with the crystal using the pressure clamp.
- Data Acquisition:
 - Acquire the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - Perform a background correction.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For **2-Formylisonicotinonitrile**, electron ionization (EI) is a common technique.

Table 4: Predicted Key Mass Spectral Data for **2-Formylisonicotinonitrile**

m/z	Interpretation
132	Molecular ion $[M]^+$
131	$[M-H]^+$
104	$[M-CO]^+$
103	$[M-CHO]^+$
76	$[C_5H_4N]^+$

Interpretation and Rationale:

- Molecular Ion Peak (m/z 132): The peak corresponding to the intact molecule with the loss of one electron will be observed at an m/z value equal to its molecular weight (132.12 g/mol).
- $[M-H]^+$ (m/z 131): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen radical, leading to a strong $[M-1]$ peak.
- $[M-CO]^+$ (m/z 104): Loss of a neutral carbon monoxide molecule from the molecular ion is another characteristic fragmentation of aromatic aldehydes, resulting in a peak at m/z 104.
- $[M-CHO]^+$ (m/z 103): Cleavage of the formyl group as a radical leads to a peak at m/z 103.
- $[C_5H_4N]^+$ (m/z 76): Further fragmentation of the pyridine ring can lead to smaller fragments, such as the pyridyl cation.

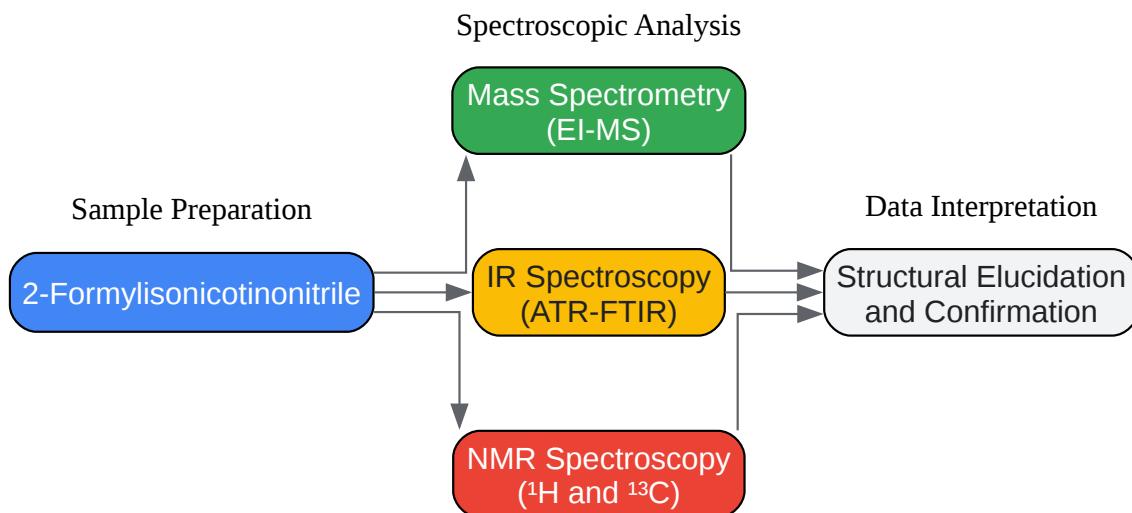
Experimental Protocol for MS Data Acquisition (EI-MS)

- Sample Introduction:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
- Ionization:
 - Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
- Mass Analysis:
 - Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - Separate the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **2-Formylisonicotinonitrile**.



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Caption: Workflow for the spectroscopic characterization of **2-Formylisonicotinonitrile**.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of **2-Formylisonicotinonitrile**. By understanding the principles behind the expected spectral data and following robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides the foundational knowledge and practical insights necessary to achieve this, ensuring the integrity and reliability of subsequent research and development activities.

References

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